

In-Depth Technical Guide to 2,4-Dinitroacetanilide: Properties and Synthesis

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Compound of Interest

Compound Name: 2,4-Dinitroacetanilide

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2,4-Dinitroacetanilide**, a compound of interest in various chemical and pharmaceutical research fields. This document includes a summary of its quantitative data, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Core Properties of 2,4-Dinitroacetanilide

2,4-Dinitroacetanilide is a nitrated derivative of acetanilide. Its chemical structure, characterized by an acetamido group and two nitro groups attached to the benzene ring, dictates its physical and chemical behavior.

Quantitative Data Summary

A compilation of the key quantitative properties of **2,4-Dinitroacetanilide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ N ₃ O ₅	[1][2][3]
Molecular Weight	225.16 g/mol	[1][2][3]
Melting Point	Not definitively available	
Boiling Point	Not available	
Solubility	Data for the related compound 2,4-dinitroaniline indicates solubility in organic solvents like ethanol, acetone, and chloroform, with limited solubility in water.[2]	

Synthesis of 2,4-Dinitroacetanilide

The synthesis of **2,4-Dinitroacetanilide** is typically achieved through the nitration of acetanilide. The following protocol outlines a standard laboratory procedure for this synthesis.

Experimental Protocol: Nitration of Acetanilide

Objective: To synthesize **2,4-Dinitroacetanilide** from acetanilide via electrophilic aromatic substitution.

Materials:

- Acetanilide
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Glacial Acetic Acid
- Ethanol
- Ice

- Beakers
- Erlenmeyer flask
- Stirring rod
- Buchner funnel and filter paper
- Melting point apparatus

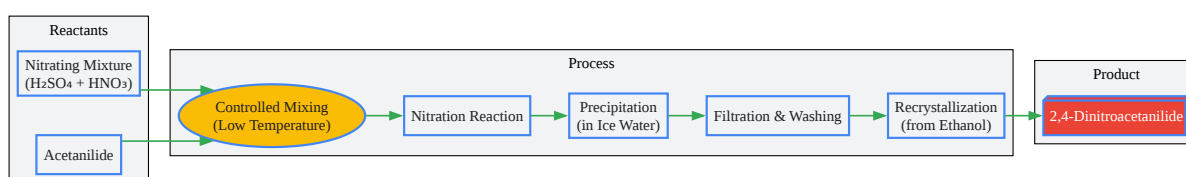
Procedure:

- **Dissolution of Acetanilide:** In a clean and dry Erlenmeyer flask, dissolve a measured quantity of acetanilide in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.
- **Preparation of the Nitrating Mixture:** In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to an equal volume of concentrated nitric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
- **Nitration Reaction:** Cool the acetanilide solution in an ice bath. Slowly, and with constant stirring, add the chilled nitrating mixture dropwise to the acetanilide solution. The temperature of the reaction mixture should be carefully monitored and maintained below 20°C to prevent over-nitration and side reactions.
- **Precipitation of the Product:** Once the addition of the nitrating mixture is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion. Subsequently, pour the reaction mixture slowly into a beaker containing crushed ice. The crude **2,4-Dinitroacetanilide** will precipitate out as a solid.
- **Isolation and Purification:** Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a more pure crystalline product.

- Characterization: The purity of the synthesized **2,4-Dinitroacetanilide** can be assessed by determining its melting point and comparing it to the literature value.

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of **2,4-Dinitroacetanilide**.



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Caption: Logical workflow for the synthesis of **2,4-Dinitroacetanilide**.

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